1-(4-Benzylpiperazin-1-yl)-3-methyl-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
2-ALLYL-1-(4-BENZYLPIPERAZINO)-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry due to their ability to mimic natural nucleotides
Preparation Methods
The synthesis of 2-ALLYL-1-(4-BENZYLPIPERAZINO)-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE typically involves multiple steps. One common synthetic route starts with the preparation of the benzimidazole core, which is then functionalized with various substituents. The key steps include:
Formation of the Benzimidazole Core: This is usually achieved by condensing o-phenylenediamine with formic acid or its derivatives.
Introduction of the Piperazine Moiety: The benzimidazole core is then reacted with 4-benzylpiperazine under suitable conditions to introduce the piperazine group.
Allylation and Cyanation:
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
2-ALLYL-1-(4-BENZYLPIPERAZINO)-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
2-ALLYL-1-(4-BENZYLPIPERAZINO)-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE has several scientific research applications:
Medicinal Chemistry: The compound’s benzimidazole core makes it a candidate for developing new drugs with antimicrobial, anticancer, and antiviral properties.
Materials Science: Its unique structure allows it to be used in the development of new materials with specific optical and electronic properties.
Biological Research: The compound can be used as a probe to study various biological processes, including DNA binding and enzyme inhibition.
Mechanism of Action
The mechanism of action of 2-ALLYL-1-(4-BENZYLPIPERAZINO)-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE involves its interaction with specific molecular targets. The benzimidazole core can bind to DNA, interfering with its replication and transcription processes . Additionally, the piperazine moiety can interact with various enzymes, inhibiting their activity and leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 2-ALLYL-1-(4-BENZYLPIPERAZINO)-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE include other benzimidazole derivatives such as:
Albendazole: Used as an anthelmintic drug.
Omeprazole: A proton pump inhibitor used to treat gastric acid-related conditions.
Bendamustine: An anticancer drug used in chemotherapy.
Properties
Molecular Formula |
C27H27N5 |
---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-3-methyl-2-prop-2-enylpyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C27H27N5/c1-3-9-22-20(2)23(18-28)26-29-24-12-7-8-13-25(24)32(26)27(22)31-16-14-30(15-17-31)19-21-10-5-4-6-11-21/h3-8,10-13H,1,9,14-17,19H2,2H3 |
InChI Key |
UMCVSKRDBBDETQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1CC=C)N4CCN(CC4)CC5=CC=CC=C5)C#N |
Origin of Product |
United States |
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